Cas no 1014006-38-2 (N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide)
![N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide structure](https://ja.kuujia.com/scimg/cas/1014006-38-2x500.png)
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide
- Ethanediamide, N1-cyclopentyl-N2-[1-(4-ethyl-1,6-dihydro-6-oxo-2-pyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-
- 1014006-38-2
- F2353-0113
- N1-cyclopentyl-N2-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide
- N-cyclopentyl-N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]oxamide
- AKOS024642787
-
- インチ: 1S/C17H22N6O3/c1-3-11-9-14(24)21-17(19-11)23-13(8-10(2)22-23)20-16(26)15(25)18-12-6-4-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,18,25)(H,20,26)(H,19,21,24)
- InChIKey: KIJNXGGOFOCMRR-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCCC1)(=O)C(NC1N(C2NC(=O)C=C(CC)N=2)N=C(C)C=1)=O
計算された属性
- せいみつぶんしりょう: 358.17533859g/mol
- どういたいしつりょう: 358.17533859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 653
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 118Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 6.97±0.50(Predicted)
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2353-0113-5mg |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-5μmol |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-20mg |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-2mg |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-40mg |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-2μmol |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-30mg |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-15mg |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-25mg |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2353-0113-75mg |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide |
1014006-38-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamideに関する追加情報
Introduction to N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide (CAS No. 1014006-38-2)
N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide, with the CAS number 1014006-38-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities. The presence of a cyclopentyl group and a pyrazole moiety in its structure suggests possible interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The compound's structure consists of several key functional groups that contribute to its chemical properties and reactivity. The cyclopentyl group provides a rigid scaffold, which can influence the molecule's binding affinity and selectivity. Additionally, the pyrazole ring is known for its ability to engage in hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition processes. The ethyl and oxo groups further enhance the compound's complexity, potentially modulating its pharmacokinetic profile.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide falls into this category, as it combines elements from multiple heterocyclic systems that have shown promise in various biological assays. For instance, pyrimidine derivatives are well-documented for their roles in antiviral and anticancer therapies, while pyrazole-based compounds have been explored for their anti-inflammatory and antimicrobial properties.
Recent studies have highlighted the importance of structure-based drug design in optimizing molecular interactions with biological targets. The rigid framework provided by the cyclopentyl group in N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide could facilitate precise positioning of other functional groups within the binding site of a target protein or enzyme. This spatial arrangement is critical for achieving high affinity and selectivity, which are key factors in drug efficacy.
The pharmacological potential of this compound has not yet been fully explored, but preliminary in vitro studies suggest that it may exhibit interesting biological activities. For example, derivatives of pyrimidine and pyrazole have been reported to inhibit enzymes involved in cell proliferation and signal transduction pathways. The presence of multiple nitrogen-containing heterocycles in N'-cyclopentyl-N-[1-(4-ethyl-6-oxyo)-3-methyl-pyrazol] could make it a versatile scaffold for designing molecules with enhanced pharmacological properties.
In addition to its potential therapeutic applications, N'-cyclopentyl-N-[1-(4-Ethyl)-6-oxyo]-3-methyl-pyrrolidin may also serve as a valuable intermediate in synthetic chemistry. The combination of different heterocyclic systems allows for diverse chemical modifications, enabling researchers to explore new molecular architectures. Such modifications can be tailored to improve solubility, bioavailability, and metabolic stability, which are essential considerations in drug development.
The synthesis of N'-cyclopentyl-N-[1-(4-Ethyl)-6-oxyo]-3-methyl-pyrrolidin involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, may be employed to construct the complex core structure efficiently. The use of chiral auxiliaries or asymmetric catalysts could also be explored to obtain enantiomerically pure forms of the compound, which are often preferred in pharmaceutical applications.
Evaluation of the compound's pharmacokinetic properties is another critical aspect of its development. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) need to be thoroughly investigated to assess its suitability for clinical use. Computational modeling techniques can aid in predicting these properties early in the development process, thereby saving time and resources.
The growing emphasis on personalized medicine has also influenced the design of new drugs. N'-cyclopentyl-N-[1-(4-Ethyl)-6-oxyo]-3-methyl-pyrrolidin could be adapted to target specific genetic or molecular profiles associated with certain diseases. By incorporating site-specific modifications or ligands that recognize unique biomarkers, researchers may develop highly personalized therapeutic strategies.
In conclusion, N'-cyclopentyl-N-[1-(4-Ethyl)-6-oxyo]-3-methyl-pyrrolidin (CAS No. 1014006382) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
1014006-38-2 (N'-cyclopentyl-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]ethanediamide) 関連製品
- 477334-38-6(1-(1,3-Benzodioxol-5-yl)-3-(4-bromophenyl)sulfanyl-1-propanone)
- 1249892-46-3(N-(2-azidoethyl)-2-(tert-butylsulfanyl)acetamide)
- 2137703-41-2(2-(1h-Pyrazol-3-yl)oxolan-3-amine)
- 1351660-64-4(2-(4-fluoro-1,3-benzothiazol-2-yl)(methyl)amino-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide)
- 27624-50-6(3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride)
- 902836-54-8(3-(2-Methoxy-5-methylphenoxy)piperidine)
- 1515633-23-4(2-1-(2-methoxy-5-methylphenyl)cyclopropylpropan-2-amine)
- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 2228979-85-7(4,4-difluoro-1-(2,4,6-trifluorophenyl)cyclohexylmethanamine)
- 1824514-91-1(tert-butyl N-benzyl-N-(2,3-dihydroxypropyl)carbamate)




